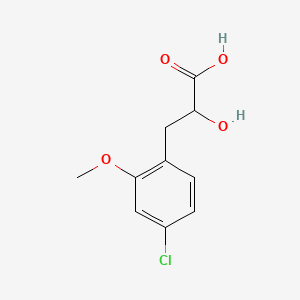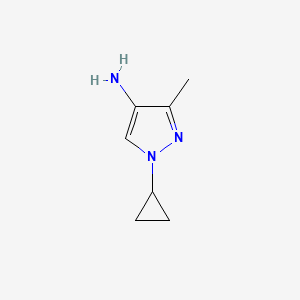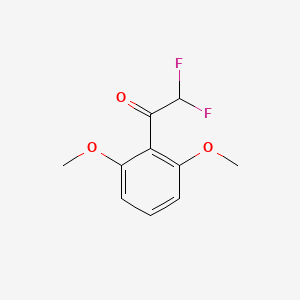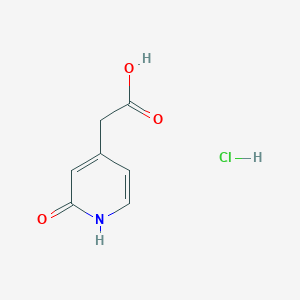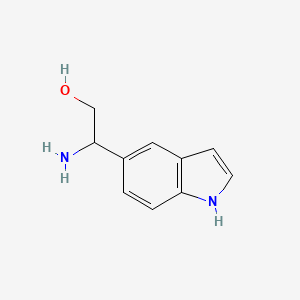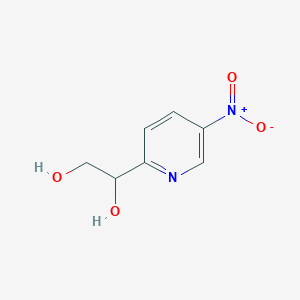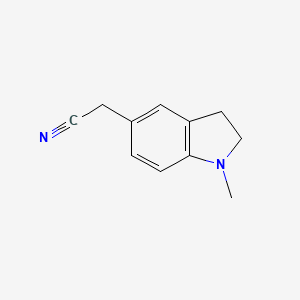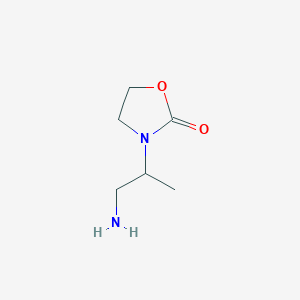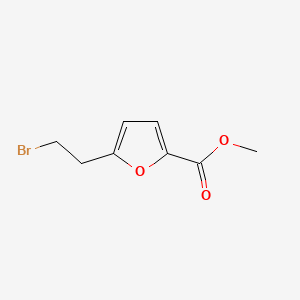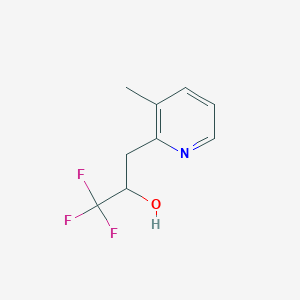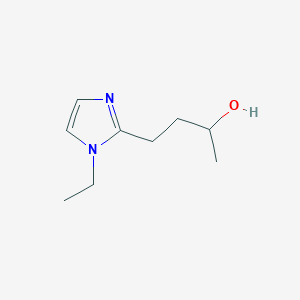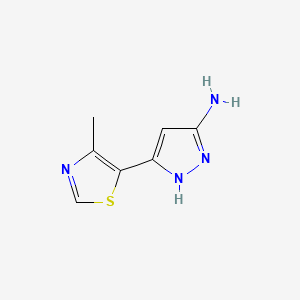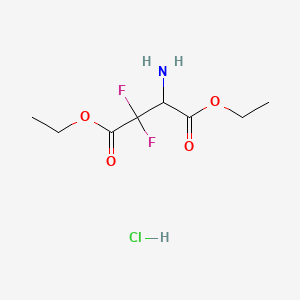
1,4-Diethyl3-amino-2,2-difluorobutanedioatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO4. It is known for its unique structure, which includes both amino and difluoro groups, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diethyl ester: This step involves the esterification of a suitable dicarboxylic acid.
Introduction of the difluoro groups: This is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the hydrochloride salt: This final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or difluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .
科学研究应用
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate sulfate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate phosphate
Uniqueness
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H14ClF2NO4 |
|---|---|
分子量 |
261.65 g/mol |
IUPAC 名称 |
diethyl 3-amino-2,2-difluorobutanedioate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO4.ClH/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2;/h5H,3-4,11H2,1-2H3;1H |
InChI 键 |
UAIDVKRXTSOBNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C(=O)OCC)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

